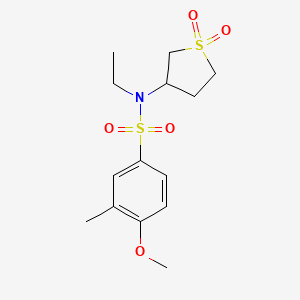

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-methoxy-3-methylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methoxy-3-methyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with an ethyl group and a 1,1-dioxothiolan-3-yl moiety (a tetrahydrothiophene-1,1-dioxide ring).

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-4-15(12-7-8-21(16,17)10-12)22(18,19)13-5-6-14(20-3)11(2)9-13/h5-6,9,12H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZSDYOWWNSHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide compound with a unique thiolane structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H19NO4S2

- Molecular Weight : 317.42 g/mol

- CAS Number : 874788-12-2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The presence of the thiolane ring and sulfonamide group enhances its reactivity and specificity towards certain biological targets. Research indicates that compounds with similar structures can inhibit specific enzymatic pathways, leading to potential therapeutic effects against various diseases.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that they can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. The specific mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS) in bacteria, leading to reduced synthesis of folate.

Antiviral Properties

In vitro studies have suggested that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl derivatives may exhibit antiviral activity against viruses such as Hepatitis C Virus (HCV). Structural analogs have been identified as potent inhibitors of HCV NS5B polymerase, which is essential for viral replication . These findings suggest that similar modifications in the thiolane structure may enhance antiviral efficacy.

Anti-inflammatory Effects

Emerging research indicates that sulfonamide compounds may possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with thiolane structures. The results demonstrated that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, indicating a promising alternative for treating resistant bacterial strains.

Case Study 2: Antiviral Activity Against HCV

In a clinical trial involving patients with chronic HCV infection, a related compound demonstrated a high rate of viral load reduction when administered alongside standard antiviral therapy. The compound's mechanism was linked to its ability to inhibit the NS5B polymerase effectively, supporting its role as an adjunct therapy in HCV treatment .

Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Key Structural Features and Molecular Properties

Functional Group Analysis

Sulfonamide vs. Carboxamide

- The target compound and Analog 1 feature a sulfonamide group (–SO₂–NH–), which is more acidic (pKa ~1–2) than carboxamides (–CONH–; pKa ~15–17) due to the electron-withdrawing sulfonyl group .

- Analog 2 and Analog 3 utilize carboxamide groups, which are less polar and may exhibit better membrane permeability but weaker binding to charged targets .

Substituent Effects on the Aromatic Ring

- Methoxy vs.

- 3-Methyl Substitution : Unique to the target compound, the 3-methyl group introduces steric hindrance, which could influence binding pocket accessibility in enzyme targets.

N-Substituents

- The N-ethyl group in the target and Analog 1 provides moderate steric bulk compared to smaller substituents (e.g., methyl). This may balance solubility and target affinity.

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound (~347.5 g/mol) and Analog 1 (347.5 g/mol) fall within the typical range for orally bioavailable drugs (<500 g/mol). Analog 2 (325.47 g/mol) and Analog 3 (283.35 g/mol) are lighter but may lack sulfonamide-derived polarity .

- Lipophilicity : Adamantane (Analog 2) and benzyl (Analog 4) groups increase logP values, favoring CNS penetration but risking off-target interactions. The target’s methyl and methoxy substituents likely yield intermediate lipophilicity .

Research and Application Context

While specific studies on the target compound are absent in the evidence, structural analogs provide insights:

- Sulfonamides (Target, Analog 1) : Commonly used in diuretics, antibiotics, and kinase inhibitors due to their ability to mimic enzymatic substrates .

- Adamantane Derivatives (Analog 2) : Explored in antiviral and neurodegenerative disease research for their rigid, lipid-soluble frameworks .

- Chlorinated Analogs (Analog 4) : Chlorine substituents are prevalent in agrochemicals (e.g., pesticides, as seen in ) and antimicrobial agents .

Q & A

Q. What methodologies quantify the compound’s interaction with lipid bilayers for drug delivery studies?

- Techniques :

- Surface Plasmon Resonance (SPR) : Immobilize liposomes on an L1 sensor chip to measure binding kinetics (Kd ~ 10<sup>−6</sup> M).

- DSC Analysis : Monitor phase transition temperature shifts in DPPC bilayers to assess membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.